Dexamethasone 9,11-Epoxide is a significant chemical compound derived from dexamethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This epoxide serves as an oxidative metabolite of dexamethasone and is produced through autooxidation processes. Its structure and properties make it relevant in both pharmaceutical applications and biochemical research.
Dexamethasone 9,11-Epoxide is primarily synthesized as a byproduct during the metabolic degradation of dexamethasone. It can also be produced through specific chemical synthesis routes that involve the manipulation of the dexamethasone molecule itself. Research has focused on developing efficient synthesis methods to produce this compound, highlighting its importance in pharmaceutical contexts .
Dexamethasone 9,11-Epoxide falls under the category of steroid compounds, specifically classified as an epoxide steroid. It is recognized for its structural modifications compared to its parent compound, dexamethasone, which include the formation of an epoxide functional group at the 9 and 11 positions of the steroid nucleus.
The synthesis of Dexamethasone 9,11-Epoxide can be achieved through various methods. One notable approach involves:
The process may include steps such as:
Dexamethasone 9,11-Epoxide has a molecular formula of with a molecular weight of approximately . The structure features a steroid backbone with specific stereochemistry that includes an epoxide group at positions 9 and 11.
Key structural data includes:
Dexamethasone 9,11-Epoxide participates in various chemical reactions typical for epoxides:
The reactions are influenced by factors such as solvent choice, temperature, and the nature of nucleophiles involved. Understanding these parameters is crucial for optimizing yields in synthetic applications .
Dexamethasone 9,11-Epoxide exhibits biological activity primarily through its interaction with glucocorticoid receptors. The mechanism involves:
Research indicates that while Dexamethasone is a potent anti-inflammatory agent, its epoxide derivative may have distinct pharmacological effects due to changes in receptor interaction dynamics .
Dexamethasone 9,11-Epoxide is typically a solid at room temperature with specific melting and boiling points dependent on purity and crystalline form.
Chemical properties include:
Relevant analyses often focus on determining these properties through techniques such as spectroscopy and chromatography .
Dexamethasone 9,11-Epoxide has several applications in scientific research:
Dexamethasone 9,11-epoxide (systematic name: (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one) emerged in the mid-20th century during structural explorations of glucocorticoids. This compound features a strained epoxide ring bridging C9 and C11 of the steroid nucleus, replacing the typical 11β-hydroxyl group found in endogenous corticosteroids. The molecule retains dexamethasone’s signature 9α-fluoro and 16α-methyl substituents, which confer enhanced glucocorticoid receptor binding affinity in parent compounds [2] [7]. Its discovery is intertwined with efforts to stabilize the reactive C9-C11 region of steroids, with early synthetic work documented in patents from the 1960s focusing on novel anti-inflammatory agents [6] [10].
Table 1: Fundamental Chemical Identifiers of Dexamethasone 9,11-Epoxide
Property | Value |
---|---|
CAS Registry Number | 24916-90-3 |
Molecular Formula | C₂₂H₂₈O₅ |
Molecular Weight | 372.45 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Key Synonyms | 8-DM; 16α-Methyl Epoxide; Dexamethasone EP Impurity D; Mometasone Furoate EP Impurity L [2] [6] |
Functionally, dexamethasone 9,11-epoxide serves dual roles: as a biological probe for dissociated glucocorticoid actions and as a crucial industrial intermediate for high-potency corticosteroids.
Table 2: High-Value Corticosteroids Synthesized Via Dexamethasone 9,11-Epoxide
Target Corticosteroid | Therapeutic Application | Key Synthetic Step from Epoxide |
---|---|---|
Mometasone Furoate | Asthma/Atopic dermatitis | Epoxide opening → 11-ketone → 17α-furoylation |
Betamethasone | Anti-inflammatory/Immunosuppression | Halohydrin formation → Dehydrohalogenation |
Beclomethasone Dipropionate | Inhalation therapy for asthma | 11β-Hydroxylation → 17,21-Diesterification |
Dexamethasone | Broad anti-inflammatory use | Selective reduction of Δ9,11 bond |
As an officially recognized impurity (e.g., Dexamethasone EP Impurity D, Mometasone Furoate EP Impurity L), dexamethasone 9,11-epoxide necessitates stringent control during steroid manufacturing. It arises primarily from:
Regulatory thresholds typically cap its presence at ≤0.15% in active pharmaceutical ingredients (APIs). Detection employs orthogonal methods:
Table 3: Regulatory and Analytical Profile as Pharmaceutical Impurity
Parameter | Specification |
---|---|
Designation in Monographs | Dexamethasone EP Impurity D; Mometasone Furoate EP Impurity L |
Acceptance Threshold | NMT 0.15% in APIs (typically) |
Primary Analytical Methods | Reversed-phase HPLC with UV detection (240 nm) |
Key Spectral Identifiers | ¹H NMR (CDCl₃): δ 6.21 (d, H-1), 6.10 (dd, H-2), 3.28 (s, H-9), 3.12 (s, H-11) |
Stability Concerns | Degrades to Δ⁹⁽¹¹⁾-olefin under strong acid conditions |
Process optimization has reduced residual epoxide levels to <0.05% in commercial APIs through crystallization controls and reaction sequence redesign, notably by replacing bromination-oxidation steps with direct epoxidation of Δ9,11-olefins using peracids [4] [10]. Recent advances include continuous flow synthesis to enhance stereoselectivity and minimize by-products like 21-OH-Δ9,11-triene [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1